

An In-depth Technical Guide to 3-(Benzoylamino)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

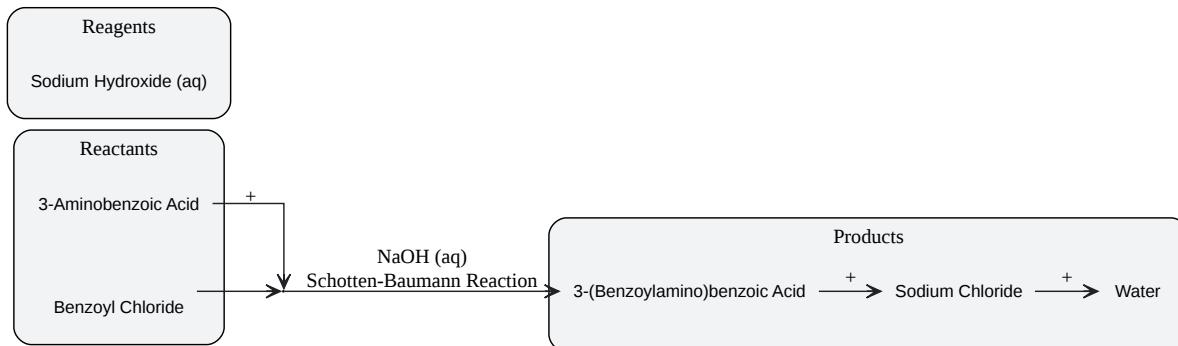
Cat. No.: B1266868

[Get Quote](#)

CAS Number: 587-54-2

This technical guide provides a comprehensive overview of **3-(Benzoylamino)benzoic acid**, a chemical compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a robust synthesis protocol, and its emerging role as a modulator of bacterial communication.

Chemical and Physical Properties


3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is a white to off-white crystalline solid. It is characterized by the presence of a benzoic acid moiety and a benzamide group at the meta position. This structure imparts specific chemical properties that are foundational to its biological activities.

Property	Value	Source
CAS Number	587-54-2	[1] [2]
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[3]
Molecular Weight	241.24 g/mol	[3]
Melting Point	250 - 260 °C	[1]
Boiling Point	353.5 °C at 760 mmHg	[2]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.	[4] [5]
IUPAC Name	3-(Benzoylamino)benzoic acid	[3]
Synonyms	3-Benzamidobenzoic acid, m-Benzamidobenzoic acid	[3]

Synthesis of 3-(Benzoylamino)benzoic Acid: An Experimental Protocol

The synthesis of **3-(Benzoylamino)benzoic acid** is typically achieved through the acylation of 3-aminobenzoic acid with benzoyl chloride. The Schotten-Baumann reaction provides a reliable and efficient method for this transformation.

Reaction Scheme:

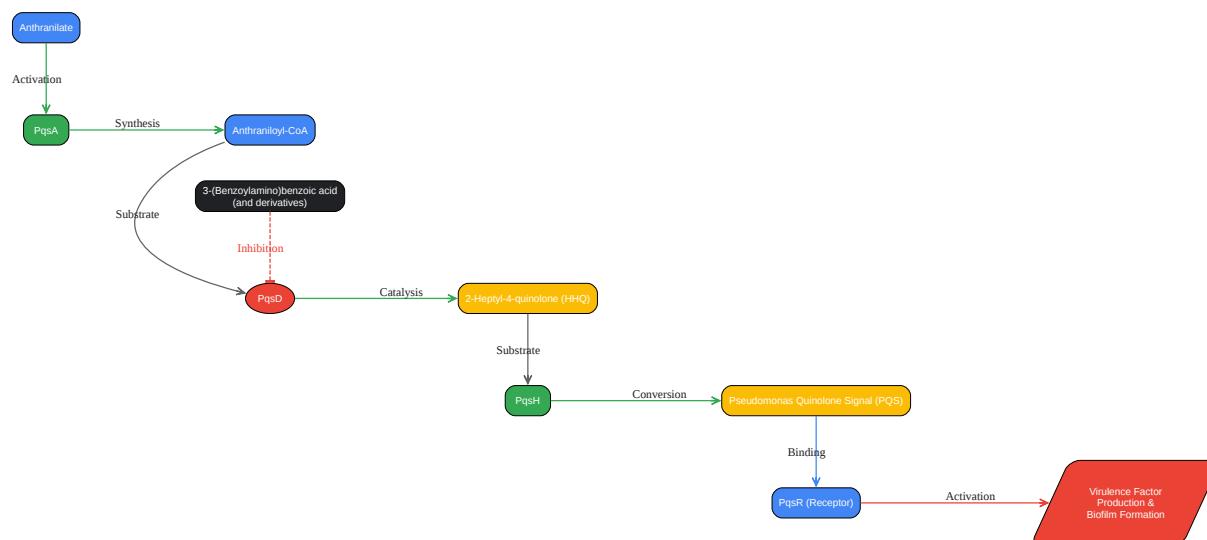
[Click to download full resolution via product page](#)

A schematic representation of the synthesis of **3-(Benzoylamino)benzoic acid**.

Materials:

- 3-Aminobenzoic acid (melting point: 178-180 °C)[4][5]
- Benzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (DCM) or other suitable organic solvent
- Hydrochloric acid (HCl), dilute solution
- Distilled water
- Ethanol for recrystallization

Procedure:


- Dissolution of Starting Material: In a round-bottom flask, dissolve a specific molar equivalent of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. Stir the mixture until a clear solution is obtained. The flask should be placed in an ice bath to maintain a low temperature.
- Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly add a slight molar excess of benzoyl chloride dropwise. The slow addition is crucial to control the exothermic reaction.
- Reaction: After the complete addition of benzoyl chloride, continue stirring the mixture in the ice bath for approximately 30-60 minutes. Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
- Work-up and Isolation:
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the aqueous layer with dichloromethane to remove any unreacted benzoyl chloride.
 - Carefully acidify the aqueous layer with dilute hydrochloric acid until a precipitate is formed. The pH should be acidic.
 - Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.
- Purification:
 - The crude **3-(Benzoylamino)benzoic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline product.
- Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.

Application in Drug Development: Inhibition of *Pseudomonas aeruginosa* Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen known for its ability to form biofilms and its resistance to multiple antibiotics. This resistance is, in part, regulated by a cell-to-cell communication system known as quorum sensing (QS). The *Pseudomonas* quinolone signal (PQS) system is a key component of this network.

3-(Benzoylamino)benzoic acid and its derivatives have emerged as potential inhibitors of PqsD, a crucial enzyme in the PQS biosynthesis pathway. PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA, a key step in the formation of 2-heptyl-4-quinolone (HHQ), the immediate precursor to PQS. By inhibiting PqsD, these compounds can disrupt the PQS signaling cascade, leading to a reduction in the production of virulence factors and biofilm formation.

The PqsD-Mediated Quorum Sensing Pathway and its Inhibition:

[Click to download full resolution via product page](#)

Inhibition of the PqsD pathway in *P. aeruginosa* by **3-(Benzoylamino)benzoic acid**.

The development of PqsD inhibitors, such as derivatives of **3-(Benzoylamino)benzoic acid**, represents a promising anti-virulence strategy to combat *P. aeruginosa* infections. By quenching quorum sensing, these compounds can potentially render the bacteria more susceptible to conventional antibiotics and the host immune system, offering a novel approach to addressing the challenge of antibiotic resistance. Further research into the structure-activity relationship and optimization of these inhibitors is a key area of focus in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. combi-blocks.com [combi-blocks.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Benzoylamino)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266868#3-benzoylamino-benzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com